![molecular formula C25H19BrN4O2S B2705717 (Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313234-06-9](/img/structure/B2705717.png)
(Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
(Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H19BrN4O2S and its molecular weight is 519.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound belongs to a class of molecules that have been synthesized and characterized for their structural and functional properties. Researchers have developed methods for the synthesis of similar compounds, focusing on their potential as antitumor, antimicrobial, and antioxidant agents. For instance, Hamama et al. (2013) described the synthesis of new fused and binary 1,3,4‐Thiadiazoles with potential antitumor and antioxidant activities, showcasing the versatility of these compounds in medicinal chemistry (Hamama, Gouda, Badr, & Zoorob, 2013). Similar studies by Talupur et al. (2021) and Pulipati et al. (2016) have explored the synthesis and characterization of related compounds, emphasizing their antimicrobial evaluation and potential therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021); (Pulipati, Sridevi, Yogeeswari, Sriram, & Kantevari, 2016).
Potential Biological Activities
The structural complexity and diverse functionality of these compounds contribute to their exploration for various biological activities. Studies have demonstrated their potential in addressing antimicrobial resistance, antitubercular activity, and as catalysts in organic synthesis. For example, Amr et al. (2010) investigated novel thiophene derivatives for their antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the therapeutic potential of such compounds (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010). The study by Mishra et al. (2014) on the FeCl3/ZnI2-catalyzed synthesis of benzo[d]imidazo[2,1-b]thiazole through aerobic oxidative cyclization further exemplifies the synthetic utility of these molecules (Mishra, Monir, Mitra, & Hajra, 2014).
properties
IUPAC Name |
2-[(Z)-[3-(1H-benzimidazol-2-yl)-6-bromochromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O2S/c26-14-9-10-19-13(11-14)12-16(23-28-17-6-2-3-7-18(17)29-23)24(32-19)30-25-21(22(27)31)15-5-1-4-8-20(15)33-25/h2-3,6-7,9-12H,1,4-5,8H2,(H2,27,31)(H,28,29)/b30-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBMIYFBCXOOHD-KRUMMXJUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C5=NC6=CC=CC=C6N5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\3/C(=CC4=C(O3)C=CC(=C4)Br)C5=NC6=CC=CC=C6N5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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